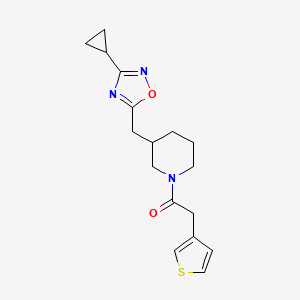
1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is a useful research compound. Its molecular formula is C17H21N3O2S and its molecular weight is 331.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H18N4O2S, with a molecular weight of approximately 318.39 g/mol. The structure features a cyclopropyl group and an oxadiazole ring, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N4O2S |
| Molecular Weight | 318.39 g/mol |
| CAS Number | Not available |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that compounds containing oxadiazole and thiophene moieties exhibit significant antimicrobial activity. In vitro studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Anticancer Activity
The compound's structure suggests it may interact with specific cancer cell pathways. Preliminary studies have indicated that oxadiazole derivatives can induce apoptosis in cancer cells through the modulation of cell cycle regulators and apoptotic pathways. For instance, compounds with similar structures have been reported to inhibit tumor growth in animal models .
Neuropharmacological Effects
Recent investigations into the neuropharmacological properties of similar compounds have shown potential as anxiolytic or antidepressant agents. The presence of the piperidine ring may contribute to these effects by interacting with neurotransmitter systems, particularly serotonin and norepinephrine pathways .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The oxadiazole ring may inhibit enzymes involved in critical metabolic pathways in microorganisms and cancer cells.
- Receptor Modulation : The piperidine component can interact with neurotransmitter receptors, potentially influencing mood and anxiety levels.
- Cell Cycle Regulation : Similar compounds have been shown to affect cell cycle progression, leading to inhibited proliferation in cancer cells.
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a cyclopropyl group exhibited enhanced antibacterial activity compared to their non-cyclopropyl counterparts .
Study on Anticancer Properties
In a recent study published in a pharmacology journal, a series of oxadiazole derivatives were tested for their anticancer properties against several cancer cell lines. The results demonstrated that the tested compounds induced significant cytotoxic effects, particularly through apoptosis induction pathways .
特性
IUPAC Name |
1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c21-16(9-13-5-7-23-11-13)20-6-1-2-12(10-20)8-15-18-17(19-22-15)14-3-4-14/h5,7,11-12,14H,1-4,6,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXWBGVAMUGCNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CSC=C2)CC3=NC(=NO3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














